molecular formula C7H8F6O4S B2729198 2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate CAS No. 2137786-65-1

2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate

Cat. No.: B2729198
CAS No.: 2137786-65-1
M. Wt: 302.19
InChI Key: QUELMKIPWFZXNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethyl trifluoromethanesulfonate (CAS Number: 1226507-56-7) with an oxirane ring opening. The resulting product is 2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular structure consists of a trifluoromethanesulfonate group attached to an oxolan-3-yl (tetrahydrofuran-3-yl)ethyl moiety. The trifluoromethanesulfonate group imparts reactivity and solubility properties, while the oxolan-3-yl group contributes to the overall structure .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and transformations involving the trifluoromethanesulfonate moiety. Its reactivity depends on the specific reaction conditions and the functional groups present in the reactants .


Physical and Chemical Properties Analysis

  • Safety Information : The compound is labeled as hazardous (GHS05, GHS07) due to its potential health effects (H302, H312, H315, H318, H332, H335). Precautions should be taken during handling .

Safety and Hazards

  • MSDS : Detailed safety information is available in the Material Safety Data Sheet (MSDS) .

Future Directions

Research on the applications of this compound could explore its use as a reagent in organic synthesis, as a building block for drug discovery, or in materials science. Further investigations into its reactivity and potential biological activities are warranted .

Properties

IUPAC Name

[2,2,2-trifluoro-1-(oxolan-3-yl)ethyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O4S/c8-6(9,10)5(4-1-2-16-3-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUELMKIPWFZXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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